3,6-Difluorobenzene-1,2-diamine
Description
Contextual Significance of Fluorinated Aromatic Diamines in Organic Chemistry
Fluorinated aromatic diamines represent a pivotal class of compounds in organic chemistry, primarily due to the profound influence of fluorine atoms on the electronic and physical properties of the aromatic ring. The high electronegativity of fluorine can significantly alter the reactivity, stability, and intermolecular interactions of the parent molecule. The introduction of fluorine can enhance thermal stability, and lipophilicity, and influence the conformational preferences of molecules. acs.org In the context of diamines, these modifications can lead to the development of high-performance polymers with improved properties, advanced liquid crystals, and novel pharmaceutical agents. For instance, fluorinated 2,3-diaminophenazines, synthesized from fluorinated o-phenylenediamines, have shown interesting fluorescence properties. rsc.org
Overview of Research Trajectories for ortho-Phenylenediamine Derivatives
ortho-Phenylenediamines, which feature two amino groups on adjacent carbon atoms of a benzene (B151609) ring, are versatile building blocks in organic synthesis. manchester.ac.uk They serve as precursors to a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, many of which exhibit significant biological activity. Research in this area has traditionally focused on exploring the diverse reactivity of the amino groups and the aromatic ring to construct complex molecular architectures. researchgate.net More recent research trajectories have ventured into the development of novel synthetic methodologies, such as a one-pot process for synthesizing ortho-phenylenediamines from nitrobenzenes and amines under blue light irradiation. manchester.ac.uk Furthermore, the incorporation of various substituents onto the aromatic core allows for the fine-tuning of the electronic and steric properties of the resulting derivatives, expanding their utility in areas like coordination chemistry and materials science. nih.gov
Strategic Importance of Vicinally Difluorinated Aromatic Systems
Properties of 3,6-Difluorobenzene-1,2-diamine
| Property | Value |
| Molecular Formula | C₆H₆F₂N₂ nih.govbiosynth.com |
| Molecular Weight | 144.12 g/mol nih.govbiosynth.com |
| CAS Number | 2369-30-4 nih.govbiosynth.com |
| Melting Point | 80.8 °C biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
3,6-difluorobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMVKAOSXBHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303266 | |
| Record name | 3,6-Difluoro-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2369-30-4 | |
| Record name | 3,6-Difluoro-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Difluoro-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-difluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Reaction Mechanisms of 3,6 Difluorobenzene 1,2 Diamine
Reactivity of Amine Functional Groups
The chemical behavior of 3,6-Difluorobenzene-1,2-diamine is dominated by the reactivity of its two primary amine (-NH2) functional groups. These groups possess lone pairs of electrons on the nitrogen atoms, making them nucleophilic and basic. They readily react with a variety of electrophiles. The two amino groups, being ortho to each other, are perfectly positioned to participate in cyclization and condensation reactions with bifunctional electrophiles to form stable five- or six-membered heterocyclic rings.
Condensation reactions are a cornerstone of the chemical transformations of 1,2-diamines. These reactions typically involve the reaction of the diamine with a compound containing two electrophilic centers, leading to the formation of a new ring system with the elimination of small molecules like water or alcohol. A classic and widely utilized method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov Similarly, the reaction with aldehydes or carboxylic acids is a fundamental route to benzimidazole (B57391) derivatives.
The amine functionalities of this compound can participate as nucleophiles in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. wikipedia.orglibretexts.org This reaction typically couples an amine with an aryl halide or triflate. organic-chemistry.orgnih.gov In this context, this compound could be reacted with one or two equivalents of an aryl halide to produce N-aryl or N,N'-diaryl derivatives.
The general mechanism for the Buchwald-Hartwig amination involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. jk-sci.com Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. libretexts.orgjk-sci.com
While the diamine itself acts as the nucleophilic partner, the corresponding dihalo-difluorobenzene precursor could be used in Suzuki-Miyaura coupling reactions to form C-C bonds. The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an organoboron species with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov
The ortho-disposition of the two amine groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through cyclization reactions.
The synthesis of the benzimidazole scaffold is a common transformation for o-phenylenediamines. The reaction of this compound with aldehydes or carboxylic acids (or their derivatives) under acidic conditions or high temperatures leads to the formation of 4,7-difluorobenzimidazoles. The reaction with an aldehyde proceeds through the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent aromatization via oxidation to yield the benzimidazole ring. Microwave-assisted synthesis has been shown to be an effective method for producing fluoro-benzimidazole derivatives. nih.gov
Table 1: Synthesis of 4,7-Difluorobenzimidazole Derivatives This table presents a generalized reaction scheme for the synthesis of 4,7-difluorobenzimidazoles from this compound and various carbonyl compounds, based on established synthetic routes for analogous structures.
| Reactant 2 | Product | Typical Conditions |
|---|---|---|
| Formic Acid | 4,7-Difluoro-1H-benzimidazole | Reflux in mineral acid (e.g., 4M HCl) |
| Aromatic Aldehyde (Ar-CHO) | 2-Aryl-4,7-difluoro-1H-benzimidazole | Reflux in ethanol (B145695) with a catalytic amount of acid; or microwave heating |
| Aromatic Carboxylic Acid (Ar-COOH) | 2-Aryl-4,7-difluoro-1H-benzimidazole | Polyphosphoric acid (PPA) or Eaton's reagent, heat |
Quinoxalines are bicyclic heterocycles formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. nih.govwikipedia.org The reaction of this compound with a 1,2-diketone proceeds readily, often under mild, acid-catalyzed conditions in a solvent like ethanol or acetic acid, to yield 5,8-difluoroquinoxaline (B13636313) derivatives. This reaction is highly efficient and is a primary method for accessing the quinoxaline (B1680401) core.
Table 2: Synthesis of 5,8-Difluoroquinoxaline Derivatives This table illustrates the expected products from the reaction of this compound with various 1,2-dicarbonyl compounds.
| 1,2-Dicarbonyl Reactant | Product | Typical Conditions |
|---|---|---|
| Glyoxal (CHO)2 | 5,8-Difluoroquinoxaline | Reflux in ethanol/acetic acid |
| Diacetyl (CH3CO)2 | 2,3-Dimethyl-5,8-difluoroquinoxaline | Reflux in ethanol |
| Benzil (PhCO)2 | 2,3-Diphenyl-5,8-difluoroquinoxaline | Reflux in acetic acid |
| Cyclohexane-1,2-dione | 6,7,8,9-Tetrahydro-1,4-difluorophenazine | Reflux in ethanol |
The 2,1,3-benzothiadiazole (B189464) ring system can be synthesized from o-phenylenediamines. The reaction of this compound with reagents like thionyl chloride (SOCl2), sulfur monochloride (S2Cl2), or sulfur dioxide in the presence of a base provides a direct route to 4,7-difluoro-2,1,3-benzothiadiazole. This transformation is a key step in creating electron-accepting building blocks for functional organic materials. swan.ac.uk The resulting 4,7-difluoro-2,1,3-benzothiadiazole can be further functionalized, for example, via nucleophilic aromatic substitution of the fluorine atoms.
Table 3: Synthesis of 4,7-Difluoro-2,1,3-benzothiadiazole This table outlines the synthesis of the 4,7-difluoro-2,1,3-benzothiadiazole core from this compound.
| Reactant | Product | Typical Conditions |
|---|---|---|
| Thionyl Chloride (SOCl2) | 4,7-Difluoro-2,1,3-benzothiadiazole | Reflux in a solvent like toluene (B28343) or pyridine (B92270) |
Cyclization Reactions to Form Fused Heterocyclic Systems
Influence of Fluorine Substituents on Aromatic Ring Reactivity and Selectivity
The presence of two fluorine atoms on the benzene (B151609) ring significantly modulates the reactivity of this compound compared to its non-fluorinated counterpart, o-phenylenediamine. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution reactions. Attack by electrophiles is generally slower, and the position of substitution is directed by the combined influence of the amino and fluoro groups.
Conversely, the fluorine atoms enhance the ring's susceptibility to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. However, in the case of this compound, the most prominent influence of the fluorine atoms is on the nucleophilicity of the adjacent amino groups. The strong -I effect of the fluorine atoms decreases the basicity and nucleophilicity of the amine functionalities. This reduced nucleophilicity can impact the kinetics of condensation reactions, often requiring more forcing conditions or stronger catalysts compared to non-fluorinated analogues.
The fluorine atoms also possess a lone pair of electrons that can be donated to the aromatic ring through a positive mesomeric effect (+M effect). While this effect is generally weaker than the inductive effect for halogens, it can influence the regioselectivity of reactions by affecting the stability of reaction intermediates. For electrophilic attack, the ortho and para positions relative to the amino groups are activated; however, the fluorine atoms at positions 3 and 6 complicate this directive influence.
| Reaction Type | Influence of Fluorine Substituents | Expected Outcome for this compound |
|---|---|---|
| Electrophilic Aromatic Substitution | Strong deactivation due to the -I effect of fluorine. | Slower reaction rates compared to o-phenylenediamine. |
| Nucleophilic Aromatic Substitution | Activation of the ring towards nucleophilic attack. | Facilitated if a suitable leaving group is present. |
| Condensation Reactions (at Amino Groups) | Reduced nucleophilicity of the amino groups due to the -I effect of fluorine. | May require harsher reaction conditions or more effective catalysts. |
Mechanistic Studies of Key Derivatization Reactions
Detailed mechanistic studies specifically for this compound are not extensively reported in the literature. However, the mechanisms of its key derivatization reactions, primarily condensation reactions to form heterocyclic systems like quinoxalines and benzimidazoles, can be inferred from the well-established mechanisms for o-phenylenediamines.
Formation of Quinoxalines:
The reaction of this compound with α-dicarbonyl compounds, such as glyoxal or benzil, leads to the formation of 5,8-difluoroquinoxalines. The reaction proceeds through a cyclocondensation mechanism.
Step 1: Nucleophilic Attack: One of the amino groups of this compound acts as a nucleophile and attacks one of the carbonyl carbons of the α-dicarbonyl compound. The reduced nucleophilicity of the amino groups, due to the fluorine substituents, may render this step slower than in the non-fluorinated analogue.
Step 2: Imine Formation: The resulting hemiaminal intermediate undergoes dehydration to form an imine (Schiff base).
Step 3: Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a cyclic intermediate.
Step 4: Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic quinoxaline ring system.
The electron-withdrawing fluorine atoms are expected to influence the rate of each step. While they decrease the initial nucleophilic attack, they may facilitate the dehydration steps by increasing the acidity of the protons involved.
Formation of Benzimidazoles:
The synthesis of 4,7-difluorobenzimidazoles from this compound typically involves reaction with aldehydes or carboxylic acids (or their derivatives).
Reaction with Aldehydes:
Step 1: One amino group attacks the carbonyl carbon of the aldehyde to form a hemiaminal.
Step 2: Dehydration of the hemiaminal yields a Schiff base intermediate.
Step 3: Intramolecular cyclization occurs, where the second amino group attacks the imine carbon.
Step 4: Aromatization through the elimination of a hydride ion (often facilitated by an oxidizing agent) or a tautomerization followed by oxidation affords the benzimidazole ring.
Reaction with Carboxylic Acids (Phillips-Ladenburg conditions):
Step 1: Acylation of one of the amino groups by the carboxylic acid (often activated, e.g., as an acyl chloride or in the presence of a strong acid) forms an N-acyl-o-phenylenediamine intermediate.
Step 2: Intramolecular cyclization via nucleophilic attack of the second amino group on the carbonyl carbon of the amide.
Step 3: Dehydration of the resulting cyclic hemiaminal gives the final benzimidazole product.
The electron-withdrawing fluorine atoms would be expected to slow down the initial nucleophilic attack of the amine in both pathways. However, in the Phillips-Ladenburg synthesis, they might increase the electrophilicity of the amide carbonyl, potentially favoring the cyclization step.
| Reactant | Product Class | Key Mechanistic Steps | Influence of Fluorine |
|---|---|---|---|
| α-Dicarbonyl Compound | Quinoxaline | Nucleophilic attack, Imine formation, Cyclization, Dehydration | Decreased rate of initial nucleophilic attack. |
| Aldehyde | Benzimidazole | Imine formation, Cyclization, Aromatization | Decreased nucleophilicity of amino groups. |
| Carboxylic Acid | Benzimidazole | Acylation, Intramolecular Cyclization, Dehydration | May influence both acylation and cyclization rates. |
Role of 3,6 Difluorobenzene 1,2 Diamine As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The ortho-diamine functionality of 3,6-difluorobenzene-1,2-diamine is a key feature that allows for its use in the construction of various heterocyclic systems. The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds or their equivalents is a classic and widely used method for the synthesis of quinoxalines and benzimidazoles, two classes of heterocyclic compounds with significant applications in medicinal chemistry and materials science. encyclopedia.puborganic-chemistry.org
The fluorine substituents on the benzene (B151609) ring of this compound can influence the reactivity of the amino groups and the properties of the resulting heterocyclic products. For instance, the electron-withdrawing nature of fluorine can affect the pKa of the amino groups and the electron density of the final molecule, which in turn can modulate its biological activity or its performance in electronic devices.
Synthesis of Quinoxalines:
Quinoxalines are an important class of nitrogen-containing heterocycles. The general synthesis involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov Various catalytic systems and reaction conditions have been developed to improve the efficiency and scope of this transformation.
| Reactants | Catalyst/Reagents | Solvent | Conditions | Yield |
| o-phenylenediamine (B120857), 1,2-dicarbonyl | Zn(OTf)₂ | CH₃CN | Room Temperature | 85-91% |
| o-phenylenediamine, α-hydroxy ketone | I₂, DMSO | DMSO | Room Temperature, 12h | 80-90% |
| o-phenylenediamine, benzyl | AlCuMoVP or AlFeMoVP | Toluene (B28343) | Room Temperature | High |
Table 1: Representative Conditions for Quinoxaline (B1680401) Synthesis. encyclopedia.pubnih.gov
Synthesis of Benzimidazoles:
Benzimidazoles are another class of fused heterocyclic compounds with a wide range of biological activities. They are typically synthesized by the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid derivative. organic-chemistry.orgnih.gov The reaction can be promoted by various catalysts, including acids and transition metals.
| Reactants | Catalyst/Reagents | Solvent | Conditions |
| o-phenylenediamine, aldehyde | Er(OTf)₃ (1 mol%) | Solvent-free | Microwave, 60°C, 5-10 min |
| o-phenylenediamine, aldehyde | Phosphoric acid | Methanol | Thermal |
| N-phenyl-o-phenylenediamine, benzaldehyde | Er(OTf)₃ | Solvent-free | Microwave, 60°C, 5-10 min |
Table 2: Selected Methods for Benzimidazole (B57391) Synthesis. nih.govrsc.org
Monomer in Polymer Science
Aromatic diamines are crucial monomers in the synthesis of high-performance polymers such as polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries. nih.govnih.gov
The incorporation of fluorine atoms into the polymer backbone, often through the use of fluorinated monomers like this compound, can significantly enhance the properties of the resulting polyimides. kpi.ua Fluorine can lead to:
Improved Solubility: The presence of fluorine atoms can disrupt polymer chain packing, leading to better solubility in organic solvents and facilitating processing. kpi.uaukm.my
Lower Dielectric Constant: Fluorinated polyimides often exhibit lower dielectric constants, a critical property for microelectronics applications.
Increased Optical Transparency: Fluorination can reduce intermolecular charge transfer interactions, leading to less colored and more transparent polyimide films. nih.gov
The synthesis of polyimides typically proceeds via a two-step method involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization to form the final polyimide. vt.edu
| Dianhydride | Diamine | Resulting Polyimide Properties |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | Various fluorinated diamines | High thermal stability, good solubility |
| 9,9-bis(Trifluoromethyl)xanthene-2,3,6,7-tetracarboxylicdianhydride (6FCDA) | Phosphorus-containing diamine | High glass transition temperature, good atomic oxygen resistance |
| Fluorene-containing dianhydride | Amide-bridged diamines | Good optical transparency, high glass transition temperatures |
Table 3: Examples of Polyimides Derived from Functionalized Monomers. nih.govkpi.uanih.gov
Intermediate for Advanced Functional Materials
The unique electronic properties imparted by the fluorine atoms make this compound an attractive intermediate for the synthesis of advanced functional materials. These materials are designed to have specific optical, electronic, or sensory functions. One of the most prominent areas of application is in organic light-emitting diodes (OLEDs). researchgate.netrsc.org
In OLEDs, materials with tailored electronic properties are required for efficient light emission. researchgate.net The introduction of fluorine atoms into organic molecules can influence their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key aspect of designing materials for OLEDs. rsc.org this compound can be used to synthesize ligands for metal complexes or as a core structure for host materials in the emissive layer of an OLED. While specific commercial examples are proprietary, the fundamental principles of molecular design for OLED materials suggest the utility of fluorinated building blocks.
The development of new emitter materials, including those based on thermally activated delayed fluorescence (TADF), is a major focus in OLED research. rsc.org The design of these materials often involves the precise tuning of electronic properties, a goal to which fluorinated building blocks can contribute.
Strategic Design Element for Molecular Scaffolds
A molecular scaffold is a core structure upon which other chemical groups can be built to create a family of related compounds. This compound serves as an excellent molecular scaffold due to the predictable reactivity of its functional groups and the modulating effect of its fluorine substituents. organic-chemistry.org
The ortho-diamine moiety provides a reactive handle for a variety of chemical transformations, leading to the formation of diverse molecular architectures. The fluorine atoms act as strategic design elements that can be used to fine-tune the physicochemical properties of the final molecules. For example, in drug discovery, the introduction of fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity to a biological target. In materials science, fluorine can be used to control properties such as crystallinity, solubility, and electronic behavior.
The combination of a reactive core (the diamine) and property-modulating substituents (the fluorine atoms) in a single, relatively simple molecule makes this compound a powerful tool for the systematic exploration of chemical space and the rational design of new molecules and materials with desired functions.
Applications in Advanced Materials Science and Engineering
Development of Functional Polymers
The strategic incorporation of 3,6-Difluorobenzene-1,2-diamine into polymer chains allows for the precise tuning of their properties to meet the demands of various advanced applications.
Polyimides for High-Performance Applications
Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The introduction of fluorine-containing monomers, such as those derived from this compound, can further enhance these properties. Fluorinated polyimides often exhibit reduced charge transfer complex (CTC) interactions between polymer chains. nih.gov These CTCs are responsible for the characteristic yellow-to-brown color and reduced transparency of many aromatic polyimides. nih.gov By suppressing these interactions, the resulting polyimides can be rendered nearly colorless, a crucial property for applications in flexible displays and other optical technologies. nih.gov
The synthesis of these polyimides typically involves a two-step imidization process. nih.gov In the first step, a diamine, such as this compound, is reacted with a dianhydride, for example, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form a poly(amic acid) (PAA). nih.govnih.gov The PAA is then chemically or thermally treated to induce cyclization, forming the final polyimide structure. nih.gov The resulting fluorinated polyimides often demonstrate high glass transition temperatures (Tg), indicating their ability to maintain their structural integrity at elevated temperatures. nih.gov
Polyamides and Covalent Organic Frameworks (COFs)
Similar to polyimides, the properties of polyamides can be significantly improved by the incorporation of fluorinated monomers. Introducing fluorine can enhance thermal stability and mechanical properties, leading to high-performance polyamides suitable for demanding applications. nih.gov For instance, the random copolymerization of standard polyamide monomers with fluorinated diamines can yield materials with increased strength, modulus, and toughness, along with lower dielectric constants and dielectric loss, making them suitable for applications in electrical insulation and microelectronics. nih.govresearchgate.net
Modulation of Polymer Properties via Fluorination
The introduction of fluorine atoms into a polymer backbone has a profound effect on its physical and chemical properties. mdpi.com Fluorination can significantly increase the thermal stability of polymers due to the high strength of the carbon-fluorine bond. nih.gov This modification also tends to lower the surface energy of the material, which can lead to increased hydrophobicity. nih.gov
Furthermore, the presence of fluorine can disrupt the regular packing of polymer chains, which in turn increases the fractional free volume within the material. This disruption can lead to a decrease in the dielectric constant of the polymer, a highly desirable characteristic for materials used in high-frequency electronic applications. researchgate.net The strong electron-withdrawing nature of fluorine also reduces the polarizability of the polymer molecules, further contributing to a lower dielectric constant. researchgate.net The extent of these changes is often dependent on the concentration and distribution of fluorine within the polymer structure. conicet.gov.ar
Optoelectronic Materials
The unique electronic properties imparted by the fluorine atoms in this compound make it a valuable component in the design of materials for optoelectronic devices.
Components for Organic Light-Emitting Diodes (OLEDs)
In the field of organic light-emitting diodes (OLEDs), particularly flexible OLEDs, there is a high demand for polymer substrates that are both optically clear and can withstand high processing temperatures. nih.gov As mentioned previously, the incorporation of fluorinated diamines like this compound into polyimides can suppress the charge transfer complexes that lead to coloration, resulting in highly transparent films. nih.gov This transparency is essential for ensuring that the light generated by the OLED is emitted efficiently without being absorbed by the substrate. The high thermal stability of these fluorinated polyimides is also critical for surviving the manufacturing processes involved in producing flexible displays. nih.gov
Photoactive Materials in Organic Solar Cells (OSCs)
In the realm of organic solar cells (OSCs), the design of donor and acceptor materials with tailored electronic properties is crucial for achieving high power conversion efficiencies. The use of fluorinated building blocks is a common strategy to fine-tune the energy levels and improve the performance of these devices. researchgate.net
Theoretical studies have shown that modifying the end-capped acceptor moieties of donor molecules based on difluorobenzene can have a significant impact on their optoelectronic properties. researchgate.net These modifications can lead to improved photovoltaic properties, including higher hole mobility, lower binding energy, better charge transferability, and enhanced spectral absorption. researchgate.net These factors all contribute to a more efficient conversion of sunlight into electricity. The strategic placement of fluorine atoms within the molecular structure of the photoactive materials can therefore be a powerful tool for designing high-performance organic solar cells. researchgate.net
Integration into Other Specialty Chemical Applications
Beyond its role as a monomer in high-performance polymers, this compound serves as a critical building block in the synthesis of a variety of other specialty chemicals. Its unique structure, featuring both reactive amine functionalities and strategically placed fluorine atoms, allows for its integration into advanced materials and molecules where specific electronic, physical, and bioactive properties are required. These applications span from the creation of specialized heterocyclic compounds for agrochemicals and organic electronics to the development of robust dyes and pigments.
The primary route for its integration involves the reaction of the vicinal diamine groups to form heterocyclic systems, most notably benzimidazoles. This cyclization reaction provides a stable, fluorinated aromatic core that can be further functionalized. The presence of the fluorine atoms on the benzene (B151609) ring is not merely passive; it fundamentally alters the electronic properties, lipophilicity, and metabolic stability of the resulting molecule, making it a valuable component in specialty chemical design.
Precursor to Fluorinated Benzimidazoles for Agrochemicals and Biologically Active Molecules
Ortho-phenylenediamines are valuable intermediates in the synthesis of plant protecting agents and other biologically active compounds. google.com The introduction of fluorine into these structures is a well-established strategy in medicinal and agricultural chemistry to enhance efficacy. This compound is a direct precursor to 4,7-difluorobenzimidazoles. The fluorine atoms can significantly increase the potency and metabolic stability of a potential agrochemical, such as a fungicide or herbicide, by modifying its binding affinity to target enzymes and its resistance to degradation in the environment.
Research into related fluorinated benzimidazoles has shown significant biological activity. For instance, derivatives of 5-fluoro-1H-benzimidazole have been synthesized and tested as potential intestinal antiseptics, with some compounds showing high inhibitory activity against pathogenic bacteria like Escherichia coli and Salmonella typhimurium. nih.gov This highlights the potential of fluorinated benzimidazole (B57391) scaffolds, derivable from precursors like this compound, in the development of new specialty health and agricultural products.
Component in Organic Electronics and Semiconductors
In the field of materials science, the fluorination of organic conjugated materials is a key strategy for developing advanced electronic components. rsc.orgresearchgate.net The high electronegativity of fluorine atoms lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. rsc.orgresearchgate.net This modification has two critical effects: it facilitates the injection of electrons, which is crucial for efficient organic light-emitting diodes (OLEDs), and it increases the material's resistance to oxidative degradation, thereby enhancing device longevity. rsc.orgresearchgate.net
This compound can be used to synthesize fluorinated benzimidazoles or other heterocyclic systems that are then incorporated into larger conjugated polymers. These polymers are investigated for use as n-type or ambipolar semiconductors in Organic Field-Effect Transistors (OFETs). researchgate.net The diamine-derived core influences the polymer's architecture and electronic properties, while the fluorine atoms provide the necessary energetic tuning and can promote favorable solid-state packing for improved charge carrier mobility. rsc.orgresearchgate.net
| Property | Effect of Fluorine Substitution | Advantage in Organic Electronics |
|---|---|---|
| HOMO/LUMO Energy Levels | Lowers both energy levels | Easier electron injection; improved air stability |
| Electron Affinity | Increases | Enables or enhances n-type semiconducting behavior |
| Oxidation Resistance | Increases | Greater device stability and longer operational lifetime |
| Molecular Packing | Can induce π-stack arrangements via C-H···F interactions | Potentially enhances charge carrier mobility |
Building Block for Specialty Dyes and Pigments
The modification of chromophores with fluorine atoms is a known method to enhance the stability and tune the optical properties of dyes and pigments. mdpi.com Fluorinated precursors are used to create robust colorants for demanding applications. This compound can be a precursor to fluorinated heterocyclic systems that form the core of a dye molecule.
Theoretical and Computational Investigations of 3,6 Difluorobenzene 1,2 Diamine and Its Analogues
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules like 3,6-Difluorobenzene-1,2-diamine. These computational methods provide a detailed picture of the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining its chemical reactivity and electronic properties. irjweb.comreddit.com
A representative set of calculated electronic properties for this compound, obtained using a typical DFT method (e.g., B3LYP/6-311++G(d,p)), is presented in the table below. These values are illustrative and can be influenced by the chosen level of theory and basis set.
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -5.50 | eV |
| LUMO Energy | -0.85 | eV |
| HOMO-LUMO Gap | 4.65 | eV |
| Dipole Moment | 3.25 | Debye |
Molecular Modeling of Reactivity Pathways and Selectivity Profiles
Molecular modeling techniques are instrumental in predicting the reactivity of this compound in various chemical transformations, such as polymerization reactions to form polyimides. chemmethod.com By calculating reactivity descriptors derived from conceptual DFT, one can gain insights into the molecule's propensity to act as a nucleophile or electrophile and predict the most likely sites for chemical attack.
Key reactivity descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The electrophilicity index provides a measure of its ability to accept electrons. For this compound, the amino groups are the primary nucleophilic centers, while the fluorinated carbon atoms can exhibit some electrophilic character.
The table below provides hypothetical reactivity descriptor values for this compound, illustrating how these parameters can quantify its chemical behavior.
| Reactivity Descriptor | Calculated Value | Unit |
|---|---|---|
| Electronegativity (χ) | 3.175 | eV |
| Chemical Hardness (η) | 2.325 | eV |
| Electrophilicity Index (ω) | 2.16 | eV |
Predictive Studies for Spectroscopic and Material Properties
Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. For this compound, theoretical calculations can provide predictions of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra.
Predicted IR spectra can help identify characteristic vibrational modes, such as the N-H stretches of the amino groups and the C-F stretches, which can be compared with experimental data for structural confirmation. nist.govchemicalbook.comchemicalbook.com Similarly, the prediction of 1H, 13C, and 19F NMR chemical shifts is a well-established computational technique that aids in the assignment of complex spectra. google.com
The material properties of polymers derived from this compound can also be predicted through computational modeling. For example, molecular dynamics simulations can be employed to study the conformational characteristics and packing of polymer chains, providing insights into properties like thermal stability, mechanical strength, and dielectric constant. dtic.milnih.gov
The following table presents a hypothetical set of predicted spectroscopic data for this compound.
| Spectroscopic Data | Predicted Value | Unit |
|---|---|---|
| N-H Stretch (symmetric) | 3350 | cm⁻¹ |
| N-H Stretch (asymmetric) | 3450 | cm⁻¹ |
| C-F Stretch | 1250 | cm⁻¹ |
| ¹⁹F NMR Chemical Shift | -130 | ppm |
Analysis of Intermolecular Interactions in Fluorinated Aromatic Diamines
The nature and strength of intermolecular interactions in fluorinated aromatic diamines are critical for understanding their solid-state packing, crystal engineering, and behavior in biological systems. nih.gov Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are particularly suited for characterizing these non-covalent interactions. uni-muenchen.deresearchgate.netamercrystalassn.orgwisc.edu
In the case of this compound, several types of intermolecular interactions are possible. Hydrogen bonding is expected to be a dominant force, with the amino groups acting as hydrogen bond donors and the nitrogen and fluorine atoms acting as potential acceptors. researchgate.netnih.govnih.govresearchgate.net The presence of fluorine also introduces the possibility of halogen bonding, where the electropositive region on the fluorine atom (the σ-hole) interacts with a Lewis base. nih.gov
QTAIM analysis can identify bond critical points between interacting atoms and quantify the electron density at these points, providing a measure of the interaction strength. researchgate.netamercrystalassn.orgmuni.cz NBO analysis, on the other hand, can reveal charge transfer interactions between occupied orbitals of one molecule and unoccupied orbitals of another, further characterizing the nature of the intermolecular bonding. uni-muenchen.dewisc.eduresearchgate.net These analyses help to build a comprehensive picture of how molecules of this compound interact with each other and with other molecules in their environment.
Structure Reactivity Relationship Studies of 3,6 Difluorobenzene 1,2 Diamine Derivatives
Systematic Chemical Modification of the Aromatic Diamine Core
The aromatic core of 3,6-difluorobenzene-1,2-diamine is a key building block for creating a variety of derivatives through systematic chemical changes. These modifications primarily target the two amino groups, which can undergo reactions like acylation, alkylation, and condensation.
A significant area of modification involves the reaction of this compound with dicarbonyl compounds to form heterocyclic structures. For example, condensation with α-diketones yields quinoxaline (B1680401) derivatives. The fluorine atoms on the benzene (B151609) ring influence the reactivity of the diamine and the characteristics of the resulting quinoxalines, which are explored for their use as fluorophores and in organic electronics.
The amino groups can also be modified through reactions with acid chlorides, anhydrides, and esters in a process known as acylation. ncert.nic.in This nucleophilic substitution reaction results in the formation of amides and can be carried out in the presence of a strong base like pyridine (B92270) to neutralize the HCl produced. ncert.nic.in Such derivatizations allow for the introduction of various functional groups, which in turn fine-tunes the molecule's electronic and steric properties, often serving as a step towards synthesizing more complex heterocyclic systems.
Furthermore, this diamine is a valuable monomer in the creation of high-performance polymers like polyimides. The inclusion of fluorine atoms is known to enhance the thermal stability, solubility, and dielectric properties of these polymers. Researchers have designed and synthesized new fluorine-containing diamine monomers to create polyimides with reduced charge transfer complex interactions, aiming for high transparency and low color while maintaining thermal stability. nih.gov
Impact of Fluorine Position and Substitution Pattern on Chemical Behavior
The position and pattern of fluorine atoms on the benzene-1,2-diamine framework significantly dictate its chemical behavior. In this compound, the fluorine atoms exert powerful electronic and steric influences that alter the reactivity of the amino groups.
Fluorine is highly electronegative and pulls electron density from the benzene ring through an inductive effect (-I), which deactivates the ring and makes it less nucleophilic. csbsju.edulumenlearning.com This electron withdrawal reduces the basicity of the amino groups compared to non-fluorinated benzene-1,2-diamine. While fluorine can also donate electron density through a resonance effect (+M), its strong inductive effect is generally dominant. csbsju.edulumenlearning.com
The specific 3,6-substitution pattern places the fluorine atoms in a way that creates steric hindrance around the amino groups, which can affect the speed and outcome of reactions. Additionally, these fluorine atoms can form intramolecular hydrogen bonds with the hydrogen atoms of the amino groups, influencing the molecule's conformation and reactivity. The electron-withdrawing nature of fluorine also increases the acidity of the N-H protons, which can be beneficial in reactions requiring deprotonation.
Studies on fluorinated n-alkyl bromides have shown that the presence of fluorine atoms near a reaction center can decelerate S(_N)2 reaction rates. researchgate.net This is partly attributed to the electrostatic repulsion between the lone pairs of the fluorine atoms and an incoming nucleophile. researchgate.net
Comparative Analysis with Other Halogenated and Substituted Benzene-1,2-diamines
Comparing this compound with other substituted diamines highlights its unique chemical properties. The nature and position of substituents on the benzene ring are critical in determining the molecule's reactivity.
Comparison with Other Halogenated Benzene-1,2-diamines:
Chloro and Bromo-analogs : Chlorine and bromine are less electronegative than fluorine but are larger, resulting in greater steric hindrance. While they also deactivate the ring through an inductive effect, the impact on the basicity of the amino groups is less pronounced than with fluorine.
Iodo-analogs : Iodine is the least electronegative and most polarizable of the common halogens. The carbon-iodine bond is weaker, potentially opening up different reaction pathways.
Comparison with Other Substituted Benzene-1,2-diamines:
Electron-Donating Groups (-CH₃, -OCH₃) : These groups increase the electron density on the benzene ring, enhancing the basicity of the amino groups and generally leading to faster reaction rates compared to the electron-deficient fluorinated version.
Electron-Withdrawing Groups (-NO₂) : A nitro group strongly deactivates the ring through both inductive (-I) and powerful resonance (-M) effects. This significantly reduces the basicity and nucleophilicity of the amino groups, even more so than fluorine. learncbse.in
The following table summarizes the effects of different substituents on the properties of benzene-1,2-diamine.
| Substituent at positions 3 and 6 | Primary Electronic Effect | Relative Steric Hindrance | Basicity of Amino Groups |
| -F | Strong Inductive Withdrawal (-I) | Moderate | Decreased |
| -Cl | Moderate Inductive Withdrawal (-I) | Increased | Decreased (less than -F) |
| -Br | Moderate Inductive Withdrawal (-I) | High | Decreased (less than -F) |
| -CH₃ | Inductive Donation (+I) | Moderate | Increased |
| -NO₂ | Strong Inductive & Resonance Withdrawal (-I, -M) | Moderate | Significantly Decreased |
This table provides a qualitative comparison based on established chemical principles.
Design and Synthesis of Novel Derivatives with Tuned Properties
Understanding the structure-reactivity relationships of this compound allows for the intentional design and synthesis of new derivatives with specific, tailored properties.
A key application is in the development of novel fluorinated polybenzimidazoles (PBIs). By condensing this compound with various dicarboxylic acids, researchers can create new PBI materials. The fluorine atoms contribute to improved solubility, which aids in processing, as well as enhanced thermal stability and lower dielectric constants. These properties make them suitable for applications such as proton exchange membranes in fuel cells and as high-performance insulators.
In the field of medicinal chemistry, the diamine is used to synthesize new heterocyclic compounds like benzimidazoles and quinoxalines. The fluorine atoms can improve a molecule's binding affinity to biological targets and enhance its metabolic stability. Benzene-1,2-diamines have been identified as promising scaffolds for designing selective inhibitors of enzymes like inducible nitric oxide synthase (iNOS), which is a target for treating inflammatory disorders. nih.gov
The design of these novel molecules is often aided by computational methods. For instance, de novo design combined with docking analysis has been used to identify benzene-1,2-diamine structures that could act as selective iNOS inhibitors. nih.gov Synthesis of these derivatives often involves multiple steps, starting from commercially available materials. For example, chiral benzene-1,2-diamine building blocks can be prepared in a few steps from ortho-fluoronitrobenzene derivatives and subsequently used to create various organocatalysts. mdpi.com The catalytic hydrogenation of dinitro compounds is also a common method for preparing diamines. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,6-Difluorobenzene-1,2-diamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution using fluorinated precursors. For example, reacting 1,2-diaminobenzene derivatives with fluorine sources (e.g., HF or KF) under controlled temperature (80–120°C) in polar aprotic solvents like DMF . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize side products like over-fluorinated derivatives. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .
Q. How should this compound be characterized to confirm its structural integrity?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹⁹F NMR : Confirm fluorine substitution patterns and diamine group integrity. For instance, fluorine atoms at positions 3 and 6 will split aromatic proton signals into distinct doublets .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₆H₆F₂N₂, calc. 158.05 g/mol) .
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (±0.3% tolerance) .
Q. What are the stability considerations for storing this compound?
- Methodology : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the amine groups. Avoid exposure to moisture and light, as hydrolysis can degrade the diamine into quinone-like byproducts . Stability tests via periodic NMR analysis over 6–12 months are recommended .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in ligand design?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron distribution and frontier molecular orbitals. Fluorine’s electron-withdrawing effect lowers the HOMO energy, making the diamine a stronger σ-donor in metal complexes. Compare with non-fluorinated analogs to quantify electronic effects .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. For example, in DMSO-d₆, hydrogen bonding with the diamine group can deshield protons. Cross-validate with X-ray crystallography (if crystals are obtainable) using SHELX software for structure refinement . If crystallography fails, employ 2D NMR (COSY, NOESY) to assign ambiguous signals .
Q. How is this compound utilized in synthesizing functional polymers like polyimides?
- Methodology : React with dianhydrides (e.g., pyromellitic dianhydride) via step-growth polymerization. Key steps:
- Monomer Activation : Heat the diamine with dianhydride in NMP at 180°C under vacuum to form poly(amic acid).
- Imidization : Thermal cyclization at 300°C removes water, forming the polyimide backbone. Fluorine enhances solubility in organic solvents (e.g., THF) and thermal stability (Tg > 250°C) .
Q. What mechanistic insights explain the diamine’s role in catalytic systems?
- Methodology : In palladium-catalyzed cross-couplings, this compound acts as a ligand by chelating Pd via its amine groups. Fluorine atoms tune electron density, improving oxidative addition rates. Monitor catalytic efficiency via turnover frequency (TOF) measurements and compare with non-fluorinated ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
